molecular formula C14H13N3O2 B13034176 1-(4-Cyanophenyl)-3-isopropyl-1H-pyrazole-5-carboxylic acid

1-(4-Cyanophenyl)-3-isopropyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B13034176
M. Wt: 255.27 g/mol
InChI Key: YKEPCPCBVHMFDI-UHFFFAOYSA-N
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Description

1-(4-Cyanophenyl)-3-isopropyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a cyanophenyl group and an isopropyl group

Preparation Methods

The synthesis of 1-(4-Cyanophenyl)-3-isopropyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of 4-cyanophenylhydrazine with isopropyl acetoacetate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization . Industrial production methods may involve optimization of reaction conditions to increase yield and reduce costs, such as using microwave-assisted synthesis or flow chemistry techniques .

Chemical Reactions Analysis

1-(4-Cyanophenyl)-3-isopropyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyrazoles .

Scientific Research Applications

1-(4-Cyanophenyl)-3-isopropyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(4-Cyanophenyl)-3-isopropyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Cyanophenyl)-3-isopropyl-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

    1-(4-Cyanophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a methyl group instead of an isopropyl group.

    1-(4-Cyanophenyl)-3-ethyl-1H-pyrazole-5-carboxylic acid: Similar structure but with an ethyl group instead of an isopropyl group.

    1-(4-Cyanophenyl)-3-tert-butyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a tert-butyl group instead of an isopropyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

2-(4-cyanophenyl)-5-propan-2-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C14H13N3O2/c1-9(2)12-7-13(14(18)19)17(16-12)11-5-3-10(8-15)4-6-11/h3-7,9H,1-2H3,(H,18,19)

InChI Key

YKEPCPCBVHMFDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)O)C2=CC=C(C=C2)C#N

Origin of Product

United States

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